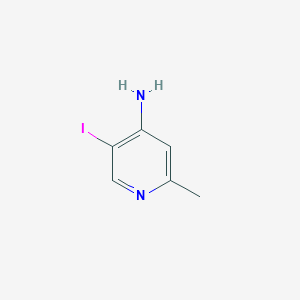

5-Iodo-2-methylpyridin-4-amine

Description

Significance of Pyridine (B92270) Derivatives in Contemporary Organic Chemistry

Pyridine, a heterocyclic organic compound with the chemical formula C5H5N, is structurally analogous to benzene, with one CH group replaced by a nitrogen atom. globalresearchonline.net This substitution imparts unique electronic properties and a dipole moment, making pyridine and its derivatives highly significant in modern organic chemistry. globalresearchonline.netnumberanalytics.com Pyridine derivatives are fundamental building blocks in the synthesis of a wide array of molecules. cymitquimica.comcymitquimica.comcymitquimica.com They are integral to the development of pharmaceuticals, agrochemicals, and functional materials. numberanalytics.comnih.gov

In the pharmaceutical industry, the pyridine scaffold is found in numerous drugs, including antihistamines, anti-inflammatory agents, and anticancer compounds. numberanalytics.comresearchgate.net The presence of the pyridine ring can enhance the water solubility of molecules, a desirable trait for therapeutic agents. nih.goveurekaselect.com In agriculture, pyridine derivatives are utilized as insecticides, herbicides, and fungicides. numberanalytics.com Furthermore, these compounds are employed in the creation of functional materials like conducting polymers and luminescent materials. numberanalytics.com The versatility of pyridine derivatives also extends to their use as ligands for organometallic compounds and in asymmetric catalysis. nih.gov

Overview of the Research Landscape for Halogenated Aminopyridine Compounds

Halogenated aminopyridines are a specific class of pyridine derivatives that have garnered considerable attention in chemical research, particularly in medicinal chemistry and materials science. The introduction of halogen atoms to the aminopyridine scaffold can significantly influence the molecule's physical and chemical properties, including its reactivity and biological activity.

Research in this area often focuses on the synthesis of novel halogenated aminopyridine derivatives and the exploration of their potential applications. For instance, these compounds serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals like anti-cancer agents and antibiotics. chemimpex.com The strategic placement of halogen atoms can lead to specific interactions, such as halogen bonding, which is increasingly recognized for its importance in drug-target binding. acs.org

The study of halogenated aminopyridines also involves investigating their reactivity in various chemical reactions. For example, the presence of a halogen can direct the regioselectivity of subsequent functionalization reactions, a key consideration in the total synthesis of complex natural products. mdpi.com Researchers also explore the use of these compounds in the development of new materials, such as polymers and coatings with enhanced properties. chemimpex.com The ongoing investigation into the synthesis and reactivity of halogenated aminopyridines continues to provide valuable insights and tools for chemists across various disciplines.

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-methylpyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7IN2/c1-4-2-6(8)5(7)3-9-4/h2-3H,1H3,(H2,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDOLPPZRSZZAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=N1)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90702364 | |

| Record name | 5-Iodo-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90702364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849353-19-1 | |

| Record name | 5-Iodo-2-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90702364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Iodo 2 Methylpyridin 4 Amine

Established Synthetic Pathways to Pyridine (B92270) Amines

Traditional methods for the synthesis of pyridine amines have laid the groundwork for more advanced techniques. These pathways often involve the construction of the pyridine ring from acyclic precursors or the functionalization of a pre-existing pyridine core.

Amination Reactions for Pyridine Ring Functionalization

Direct amination of the pyridine ring is a fundamental transformation. One of the classic methods is the Chichibabin reaction, which typically forms 2-aminopyridines from the reaction of pyridines with sodium amide. nih.gov However, this reaction often suffers from a lack of generality due to the high reactivity of sodium amide. nih.gov More contemporary approaches have focused on developing milder and more selective amination procedures.

A notable strategy involves the conversion of pyridines into phosphonium (B103445) salts, which are then reacted with sodium azide (B81097) to produce iminophosphorane derivatives. nih.gov These intermediates are versatile precursors to various nitrogen-containing functional groups. This method offers excellent regioselectivity, often exclusively at the 4-position, and can be applied to complex, drug-like molecules. nih.gov

Another approach to amination involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring, particularly at the C2 and C4 positions, facilitating nucleophilic substitution. wikipedia.orgresearchgate.net After the introduction of the amino group, the N-oxide can be removed by deoxygenation, for instance, with zinc dust. wikipedia.org

Condensation Reactions with Pyridine Precursors

Condensation reactions are a powerful tool for constructing the pyridine ring from simpler, acyclic components. baranlab.orgnumberanalytics.com These reactions often involve the combination of aldehydes, ketones, or their derivatives with an ammonia (B1221849) source. wikipedia.orgnumberanalytics.com

The Hantzsch pyridine synthesis is a well-known example, involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia to form a dihydropyridine (B1217469), which is subsequently oxidized to the corresponding pyridine. acsgcipr.org A key advantage of condensation reactions is their flexibility, allowing for the synthesis of a wide array of substituted pyridines by varying the starting materials. numberanalytics.com However, controlling regioselectivity in condensations involving unsymmetrical precursors can be a challenge. numberanalytics.com

Modifications to these classical methods, such as the Bohlmann-Rahtz pyridine synthesis, allow for the direct formation of the aromatic pyridine ring, avoiding the need for a separate oxidation step. acsgcipr.org These methods often proceed via addition-elimination mechanisms, releasing small molecules like water or alcohols. acsgcipr.org

| Reaction Name | Description | Key Features |

| Hantzsch Pyridine Synthesis | Condensation of an aldehyde, a β-ketoester, and ammonia. | Forms a dihydropyridine intermediate that requires oxidation. acsgcipr.org |

| Bohlmann-Rahtz Pyridine Synthesis | Reaction of enamines with α,β-unsaturated ketones. | Directly yields the aromatic pyridine product. acsgcipr.org |

| Chichibabin Reaction | Direct amination of pyridines using sodium amide. | Typically forms 2-aminopyridines; can lack generality. nih.gov |

Regioselective Introduction of Amino and Halogen Moieties

The precise placement of both an amino group and a halogen, such as iodine, on the pyridine ring is crucial for synthesizing the target compound. The synthesis of 2-chloro-4-iodo-5-methylpyridine, a related structure, provides insight into a potential pathway. This synthesis starts with 2-chloro-5-methylpyridine, which is first oxidized to the corresponding N-oxide. google.com This directs nitration to the 4-position. Subsequent reduction of the nitro group and the N-oxide yields 2-chloro-5-methyl-4-aminopyridine. google.com The amino group can then be converted to a diazonium salt and subsequently displaced by iodide. google.com

The activation of pyridine N-oxides with agents like oxalyl chloride can facilitate highly regioselective halogenation at the C2 position. researchgate.net Furthermore, Lewis acids such as BF₃·OEt₂ can be used to activate the pyridine ring towards nucleophilic attack, leading to completely C4-regioselective phosphonation. acs.org This principle of Lewis acid activation could potentially be extended to the introduction of other nucleophiles.

Advanced Transition Metal-Catalyzed Coupling Strategies

Modern synthetic chemistry has been revolutionized by the advent of transition metal-catalyzed reactions, which offer unparalleled efficiency and selectivity for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling for Arylation of Pyridine Amines

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, are powerful methods for the arylation of amines and the formation of C-C bonds, respectively. nih.govorgsyn.orgbeilstein-journals.org The Buchwald-Hartwig amination allows for the coupling of aryl halides with a wide range of primary and secondary amines, including those with functional groups. nih.gov The choice of ligand is critical for the success of these reactions, with biarylphosphine ligands often being highly effective. nih.govbeilstein-journals.org

These reactions can be applied to functionalized pyridine substrates. For instance, palladium catalysts have been successfully used for the cross-coupling of N-substituted 4-bromo-7-azaindoles with amines and amides. beilstein-journals.org This demonstrates the feasibility of C-N bond formation on a pyridine-containing scaffold.

| Coupling Reaction | Description | Catalyst/Ligand System (Examples) |

| Buchwald-Hartwig Amination | Palladium-catalyzed C-N bond formation between an aryl halide and an amine. | Pd(OAc)₂ or Pd₂(dba)₃ with ligands like Xantphos or BrettPhos. nih.govbeilstein-journals.org |

| Suzuki-Miyaura Coupling | Palladium-catalyzed C-C bond formation between an aryl halide and an organoboron compound. | Pd catalysts with phosphine (B1218219) ligands. orgsyn.org |

Derivatization of Pyridine Scaffolds via C-H Activation

Direct C-H activation has emerged as a highly atom-economical and efficient strategy for the functionalization of pyridine rings. nih.govresearchgate.net This approach avoids the need for pre-functionalized starting materials, such as halogenated pyridines. Transition metals, including palladium, rhodium, and copper, have been instrumental in developing these methodologies. nih.govwhiterose.ac.uk

The functionalization of pyridines via C-H activation can be directed by various functional groups already present on the molecule. For example, an oxazoline (B21484) group can direct the rhodium-catalyzed C-H amidation of pyridines. whiterose.ac.uk The introduction of a substituent at the C2 position can be crucial for the success of such transformations and also provides a handle for further derivatization. whiterose.ac.uk

Recent advancements have also shown that rare-earth metal catalysts can be employed for the C-H functionalization of pyridines. nih.gov These methods have been used for alkylation, arylation, and other transformations. nih.govbeilstein-journals.org

Mechanistic Investigations of Synthetic Transformations Leading to 5-Iodo-2-methylpyridin-4-amine and its Analogs

The synthesis of this compound and its analogs is underpinned by fundamental principles of heterocyclic chemistry, primarily involving electrophilic substitution on the pyridine ring and subsequent functionalization. Mechanistic investigations into these transformations provide critical insights into reaction pathways, regioselectivity, and the influence of various catalysts and reagents.

The primary route to this compound involves the direct iodination of 2-methylpyridin-4-amine. The mechanism of this transformation is a classic example of electrophilic aromatic substitution. The pyridine ring is generally deactivated towards electrophilic attack compared to benzene, due to the electron-withdrawing nature of the nitrogen atom. However, the presence of the strongly activating amino group (-NH₂) at the C-4 position and the weakly activating methyl group (-CH₃) at the C-2 position significantly influences the reactivity and regioselectivity of the ring.

The 4-amino group, being a powerful activating group, directs incoming electrophiles to its ortho positions (C-3 and C-5). The reaction is typically performed using an iodine source in the presence of an acid or an oxidizing agent. The electrophilic species, potentially an iodonium (B1229267) ion (I⁺), is generated in situ and attacks the electron-rich pyridine ring. The attack at the C-5 position is sterically less hindered and electronically favored, leading to the formation of a resonance-stabilized intermediate known as a sigma complex or arenium ion. Subsequent deprotonation of this intermediate restores the aromaticity of the ring and yields the final this compound product. Acid-catalyzed conditions, for instance using triflic acid with lithium iodide, have been shown to be effective for the iodination of pyridine rings. mountainscholar.org

The iodo-substituent in this compound and its analogs makes these compounds versatile intermediates for further functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. chemicalbook.com The mechanism of these reactions is a central focus of investigation for creating diverse molecular architectures. The Suzuki-Miyaura cross-coupling reaction, for example, is used to form new carbon-carbon bonds by coupling the iodopyridine with an arylboronic acid. mdpi.com

The catalytic cycle for the Suzuki reaction in this context typically involves the following key steps:

Oxidative Addition : The palladium(0) catalyst, often stabilized by phosphine ligands, undergoes oxidative addition to the carbon-iodine bond of the pyridine derivative to form a Pd(II) intermediate.

Transmetalation : The aryl group from the boronic acid (in the form of a boronate species, activated by a base) is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated from the metal, forming the final cross-coupled product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

These coupling reactions have been successfully applied to the synthesis of novel pyridine derivatives from N-[5-bromo-2-methylpyridin-3-yl]acetamide, a structurally similar analog, using a Pd(PPh₃)₄ catalyst and K₃PO₄ as the base. mdpi.com

Table 1: Mechanistic Aspects of Pyridine Iodination

| Reagent System | Proposed Electrophile | Key Mechanistic Feature | Reference |

|---|---|---|---|

| I₂ / Oxidizing Agent | I⁺ or equivalent | Generation of a potent electrophile to attack the activated pyridine ring. | acs.org |

| N-Iodosuccinimide (NIS) | I⁺ | Direct iodination via electrophilic aromatic substitution. | |

| LiI / Triflic Acid | I⁺ (acid-activated) | Acid protonates the pyridine nitrogen, further influencing ring electronics, followed by attack from the iodide source. | mountainscholar.org |

Table 2: Mechanistic Steps in Suzuki Cross-Coupling of Iodo-Pyridine Analogs

| Mechanistic Step | Description | Role of Components | Reference |

|---|---|---|---|

| Oxidative Addition | The Pd(0) catalyst inserts into the Carbon-Iodine bond of the pyridine ring. | Pd(0) Catalyst : Electron-rich metal center. Iodopyridine : Electrophilic partner. | mdpi.com |

| Transmetalation | The organic group from the boronic acid is transferred to the Pd(II) center. | Arylboronic Acid : Source of the new C-C bond. Base (e.g., K₃PO₄) : Activates the boronic acid to form a more nucleophilic boronate. | mdpi.com |

| Reductive Elimination | The two organic fragments on the Pd(II) center are coupled, and the product is released. | Pd(II) Complex : The central hub for bond formation. The process regenerates the Pd(0) catalyst. | mdpi.com |

Electronic Structure and Reactive Sites Analysis

The electronic characteristics of this compound define its reactivity profile. The distribution of electron density across the pyridine ring is significantly influenced by the opposing effects of the electron-donating amino group and the electron-withdrawing iodine atom.

Nucleophilic Characteristics of the Amine Moiety

The amino group at the 4-position of the pyridine ring imparts significant nucleophilic character to the molecule. This is a common feature of aminopyridines, which can act as powerful Lewis bases. The lone pair of electrons on the nitrogen atom of the amine is available to attack electrophilic centers. In the case of this compound, the amino group's nucleophilicity is a key factor in its synthetic utility. For instance, aminopyridines are known to participate in various reactions, including serving as catalysts or undergoing substitution reactions. acs.orgthieme-connect.com The presence of multiple amino groups on a pyridine ring can further enhance the nucleophilicity of the heterocyclic nitrogen. acs.org The dual nucleophilic nature of aminopyridines allows them to react with a variety of electrophiles like ketones, aldehydes, and esters. sioc-journal.cn

Electrophilic Properties Influenced by Halogen Substituents

The iodine atom at the 5-position significantly influences the electrophilic properties of the pyridine ring. Halogens are electron-withdrawing substituents, which decrease the electron density of the aromatic ring, making it more susceptible to nucleophilic attack. This effect is particularly pronounced in pyridine, which is already an electron-deficient heterocycle. The iodine atom in this compound serves as an excellent leaving group in nucleophilic aromatic substitution (SNA) reactions. vulcanchem.com The electron-withdrawing nature of the iodine atom can stabilize the aromatic ring, making it less susceptible to electrophilic attack compared to non-halogenated analogs. This electronic influence is crucial for directing the regioselectivity of various chemical transformations.

Role of the Pyridine Nitrogen in Reactivity

The nitrogen atom within the pyridine ring plays a multifaceted role in the molecule's reactivity. As a heteroatom, it is more electronegative than carbon, leading to a permanent dipole and a general deactivation of the ring towards electrophilic aromatic substitution compared to benzene. wikipedia.orggcwgandhinagar.com Electrophilic reagents tend to add preferentially to the pyridine nitrogen, forming a pyridinium (B92312) cation, which further deactivates the ring. iust.ac.ir However, this nitrogen atom can also direct incoming electrophiles, typically to the 3-position. numberanalytics.com In the context of this compound, the pyridine nitrogen's basicity allows it to act as a Lewis base, readily reacting with Lewis acids and alkyl halides to form pyridinium salts. wikipedia.orgiust.ac.ir This interaction with the nitrogen atom can increase the reactivity of the pyridine ring towards both oxidation and reduction. wikipedia.org

Directed Functionalization and Derivatization Strategies

The distinct electronic properties of this compound allow for a range of selective functionalization and derivatization strategies, targeting either the pyridine ring or the iodo group.

Selective Modification at the Pyridine Ring Positions

The functionalization of pyridine rings is a cornerstone of synthetic chemistry due to the prevalence of substituted pyridines in pharmaceuticals and materials. nih.govacs.org Directing functionalization to specific positions on the pyridine ring is often challenging due to the inherent electronic properties of the heterocycle. nih.gov However, various methods have been developed for the selective modification of pyridine derivatives. thieme-connect.comthieme-connect.com For instance, C-H functionalization can be achieved at different positions depending on the reaction conditions and catalysts used. nih.govthieme-connect.com In the case of substituted pyridines, the existing groups play a crucial role in directing further substitutions. For example, an amino group can direct electrophilic substitution to the meta-position. snnu.edu.cn

Transformations Involving the Iodo Group

The iodo group at the 5-position is a highly versatile handle for a variety of chemical transformations. Its ability to act as a good leaving group makes it ideal for participating in numerous cross-coupling reactions. ambeed.com These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Common transformations involving the iodo group on a pyridine ring include:

Suzuki-Miyaura Coupling: Reaction with arylboronic acids in the presence of a palladium catalyst to form biaryl compounds. ambeed.com

Sonogashira Coupling: Palladium-catalyzed reaction with terminal alkynes to introduce alkynyl groups.

Heck Reaction: Coupling with alkenes under palladium catalysis. ambeed.com

Stille Coupling: Reaction with organotin compounds. ambeed.com

Nucleophilic Substitution: The iodine atom can be displaced by strong nucleophiles such as amines or thiols. ambeed.com

These transformations highlight the synthetic utility of the iodo group in creating diverse and complex molecular architectures from the this compound scaffold.

Derivatization of the Amino Functionality

The exocyclic amino group of this compound is a primary site for chemical modification, allowing for the synthesis of a wide array of derivatives. These reactions leverage the nucleophilic character of the amine to form new carbon-nitrogen or heteroatom-nitrogen bonds.

Common derivatization strategies include acylation and the formation of Schiff bases. Acylation involves the reaction of the amino group with acylating agents like acid anhydrides or acyl chlorides. For instance, a similar compound, 5-bromo-2-methylpyridin-3-amine, readily reacts with acetic anhydride (B1165640) to yield the corresponding acetamide (B32628) derivative mdpi.com. This transformation is significant as it modulates the electronic properties of the pyridine ring and provides a route to more complex structures, such as novel pyridine derivatives synthesized via Suzuki cross-coupling reactions mdpi.com.

Table 1: Representative Acylation Reaction

| Reactant | Reagent | Product | Reference |

| 5-Bromo-2-methylpyridin-3-amine | Acetic Anhydride | N-[5-bromo-2-methylpyridine-3-yl]acetamide | mdpi.com |

Another important derivatization is the condensation reaction with aldehydes and ketones to form Schiff bases (imines). The reaction of a pyridine-based amine, such as 5-nitropyridine-2-amine, with an aldehyde like 4-hydroxy-3-methoxybenzaldehyde demonstrates the formation of an azomethine group (-CH=N-), which is confirmed by spectroscopic methods nih.gov. These Schiff base ligands are highly valuable in coordination chemistry.

Table 2: Representative Schiff Base Formation

| Amine Reactant | Aldehyde/Ketone Reactant | Product Type | Reference |

| 5-Nitropyridine-2-amine | 4-Hydroxy-3-methoxybenzaldehyde | Schiff Base Ligand | nih.gov |

Furthermore, the amino group can undergo reactions to form pyridylidene amines (PYEs) and amides (PYAs), which are recognized as donor-flexible ligands in catalysis acs.org. These derivatizations are crucial for fine-tuning the electronic and steric properties of the molecule for specific applications in coordination chemistry and materials science.

Applications in Catalysis and Coordination Chemistry

The structure of this compound, featuring both a pyridine ring nitrogen and an exocyclic amino group, makes it an excellent candidate for applications in catalysis and coordination chemistry. It can act as a ligand to form stable complexes with various transition metals, and these complexes, in turn, can exhibit significant catalytic properties.

Role as a Ligand in Transition Metal Complex Formation

Aminopyridine derivatives are well-established ligands in coordination chemistry, capable of binding to metal ions through one or both of their nitrogen atoms. Depending on the metal center and reaction conditions, this compound can function as a monodentate ligand, coordinating solely through the more basic pyridine nitrogen, or as a bidentate chelating ligand, involving both the ring nitrogen and the exocyclic amino group ekb.egscispace.com. The formation of a chelate ring enhances the stability of the resulting metal complex scispace.com.

Studies on the related 4-aminopyridine (B3432731) have shown the formation of stable complexes with a range of divalent transition metal ions, including Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) ekb.eg. In these complexes, the 4-aminopyridine ligand coordinates with the metal salt, typically in an ethanolic solution, to form solid complexes that can be isolated and characterized ekb.eg. The coordination often involves the displacement of water molecules from the metal's coordination sphere ekb.eg. While specific studies on this compound are less common, its structural similarity suggests analogous coordination behavior.

Derivatization of the amino group, as discussed previously, leads to the formation of more sophisticated ligands like pyridinamides and Schiff bases, which also serve as potent ligands for transition metals nih.govscispace.com. These ligands can stabilize metals in various oxidation states and create well-defined coordination geometries essential for catalysis nih.govacs.org.

Table 3: Transition Metal Ions Complexed with Aminopyridine Ligands

| Metal Ion | Ligand Type | Potential Coordination | Reference |

| Mn(II), Co(II), Ni(II) | 4-Aminopyridine | Monodentate or Bidentate | ekb.eg |

| Cu(II), Zn(II), Cd(II) | 4-Aminopyridine | Monodentate or Bidentate | ekb.eg |

| Various Transition Metals | Pyridinamide | Bidentate/Polydentate Chelation | scispace.com |

| Cu(II), Zn(II) | Pyridine-based Schiff Base | Bidentate Chelation | nih.gov |

Catalytic Activity of Metal-Pyridine Amine Complexes

The metal complexes formed from pyridine amine ligands often possess notable catalytic capabilities. The ligand framework plays a crucial role in stabilizing the active metal center and influencing the selectivity and efficiency of the catalytic cycle acs.org.

A direct application of this principle is seen in the catalytic activity of a Ni(II) complex with 4-aminopyridine. This complex was successfully employed for the removal of orange G dye from wastewater, achieving almost complete degradation of the dye within 90 minutes ekb.eg. This demonstrates the potential of such complexes in environmental remediation applications.

Furthermore, metal complexes with related pyridine-based ligands have shown activity in a variety of organic transformations. For example, platinum complexes incorporating aminocarbene ligands, which can be derived from amines, are effective catalysts for the hydrosilylation of terminal alkynes researchgate.net. Similarly, alkaline earth metal complexes stabilized by amidine ligands derived from 2-methylpyridine (B31789) have been utilized as catalysts for the ring-opening polymerization of rac-lactide researchgate.net. These examples underscore the broad potential of catalysts derived from this compound and its derivatives for important chemical transformations.

Table 4: Catalytic Applications of Metal-Pyridine Amine and Related Complexes

| Metal Complex System | Catalyzed Reaction | Application/Outcome | Reference |

| Ni(II)-4-Aminopyridine | Degradation of Orange G Dye | Wastewater Treatment | ekb.eg |

| Platinum-Aminocarbene | Hydrosilylation of Alkynes | Synthesis of Vinyl Silanes | researchgate.net |

| Calcium-Amidine (from 2-methylpyridine) | Ring-Opening Polymerization | Polymer Synthesis | researchgate.net |

| Various Transition Metals-Pyridinamide | Lewis Acid Catalysis, Oxidation | Asymmetric Synthesis | scispace.com |

Spectroscopic Data for this compound Remains Elusive

Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data for the compound This compound (CAS No. 849353-19-1) is not publicly available at this time. While the existence of this chemical is confirmed through various commercial suppliers, the specific analytical data required for a thorough structural and spectroscopic characterization, as outlined in the requested article, could not be located in accessible records.

The investigation sought to collate information for an in-depth article on the "Advanced Spectroscopic and Structural Characterization of this compound." The intended structure of this article included a detailed analysis of its Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy profiles.

Specifically, the search aimed to uncover:

¹H NMR and ¹³C NMR data: This would involve the chemical shifts, coupling constants, and signal assignments for the protons and carbon atoms in the molecule, providing a fundamental picture of its molecular structure.

¹⁹F NMR data for fluorinated analogs: While not the primary focus, this information was sought to provide comparative insights into the electronic environment of the pyridine ring.

Fourier Transform Infrared (FT-IR) and Raman spectroscopy data: These techniques would reveal the characteristic vibrational frequencies of the molecule's functional groups, offering a "molecular fingerprint."

The search encompassed a wide range of academic journals, chemical compound databases, and supplier technical sheets. While information on isomeric compounds, such as 5-Iodo-3-methylpyridin-2-amine and 2-Amino-5-iodo-4-methylpyridine, and other related pyridine derivatives is available, a strict adherence to the specified subject, this compound, prevents the inclusion of this data.

Consequently, without the foundational experimental data, it is not possible to generate the requested scientifically accurate article and the accompanying data tables. The lack of published spectroscopic information suggests that a full characterization of this particular compound may not yet be part of the public scientific domain.

Role As a Building Block in Organic Synthesis

5-Iodo-2-methylpyridin-4-amine is a valuable building block in organic synthesis, primarily due to the reactivity of the iodo and amino substituents on the pyridine (B92270) ring. cymitquimica.comcymitquimica.com These functional groups allow for a variety of chemical transformations, making it a versatile intermediate for the construction of more complex molecules.

The presence of the iodine atom makes the compound suitable for various cross-coupling reactions, such as the Suzuki coupling. This reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of a wide range of substituents at the 5-position of the pyridine ring. The amino group, on the other hand, can participate in reactions such as N-alkylation, N-acylation, and diazotization, providing further avenues for molecular elaboration.

The utility of halogenated pyridines as building blocks is well-documented. For instance, 2-chloro-5-iodopyridine (B1352245) is used in the synthesis of various compounds through Suzuki and Heck coupling reactions. Similarly, the reactivity of 2-aminopyridines allows them to react with a variety of electrophiles to form fused heterocyclic systems. sioc-journal.cn These examples highlight the synthetic potential of compounds like this compound, which combines the features of both a halogenated pyridine and an aminopyridine.

Advanced Spectroscopic and Structural Characterization of 5 Iodo 2 Methylpyridin 4 Amine

Electronic Spectroscopy for Conjugation and Transitions

Electronic spectroscopy provides critical insights into the electronic structure and conjugation within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a key technique for analyzing the electronic transitions within 5-Iodo-2-methylpyridin-4-amine. The absorption of UV or visible light excites electrons from lower energy orbitals (like non-bonding, n, or pi, π) to higher energy anti-bonding orbitals (π). For aromatic systems like substituted pyridines, the characteristic absorptions are due to π → π and n → π* transitions.

The pyridine (B92270) ring, along with its amino and iodo substituents, forms a conjugated system. The UV-Vis spectrum is expected to show distinct absorption bands corresponding to these transitions. The position and intensity of these bands can be influenced by factors such as solvent polarity. researchgate.net Theoretical studies on similar pyridine derivatives, like 2-Fluoro-4-iodo-5-methylpyridine, have utilized Time-Dependent Density Functional Theory (TD-DFT) to predict and understand their UV-Vis spectra in various solvents. researchgate.netbohrium.com For this compound, the lone pair of electrons on the pyridine nitrogen and the amino group can participate in n → π* transitions, while the delocalized π-system of the aromatic ring gives rise to more intense π → π* transitions. researchgate.net

Table 1: Expected Electronic Transitions for this compound

| Type of Transition | Involved Orbitals | Expected Relative Intensity |

| π → π | Pi (π) bonding to Pi (π) anti-bonding | High |

| n → π | Non-bonding (n) to Pi (π) anti-bonding | Low to Medium |

Mass Spectrometry for Molecular Fragmentation and Purity Assessment

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns. It is also highly effective for assessing the purity of the compound. The molecular formula of this compound is C₆H₇IN₂ with a molecular weight of approximately 234.04 g/mol . chemimpex.comsigmaaldrich.com

In a mass spectrometer, the molecule is ionized, typically forming a molecular ion ([M]+•) or a protonated molecule ([M+H]+), whose mass-to-charge ratio (m/z) is measured. High-resolution mass spectrometry can confirm the elemental composition with high accuracy. The purity of the compound can be readily assessed using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), which separates impurities before detection by the mass spectrometer.

Collision-induced dissociation (CID) of the molecular ion generates a series of fragment ions that provide structural information. For this compound, fragmentation would likely involve the cleavage of the bonds connected to the pyridine ring.

Table 2: Molecular Identity of this compound

| Property | Value | Source |

| Chemical Formula | C₆H₇IN₂ | chemimpex.comsigmaaldrich.com |

| Molecular Weight | ~234.04 g/mol | chemimpex.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 849353-19-1 | sigmaaldrich.com |

Table 3: Predicted Mass Spectrometry Fragmentation Patterns

| Fragment Ion | Description of Loss |

| [M-I]+ | Loss of an iodine atom |

| [M-CH₃]+ | Loss of a methyl group |

| [M-NH₂]+ | Loss of an amino group |

| [M-HCN]+ | Loss of hydrogen cyanide from the pyridine ring |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful technique for unambiguously determining the three-dimensional atomic arrangement of a molecule in its solid state. This method provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and stereochemistry. For substituted pyridines, X-ray diffraction has been used to definitively characterize their structures. grafiati.com

A crystallographic study of this compound would reveal the precise geometry of the pyridine ring and its substituents. It would also provide insight into the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the amino group (N-H donors) and the pyridine nitrogen (acceptor). These interactions are crucial in defining the supramolecular architecture of the compound in the solid state.

While a specific crystal structure for this compound is not available in the provided search results, data from analogous structures, such as cobalt(II) complexes with 2-amino-4-methylpyridine, demonstrate the utility of this technique. researchgate.net Such an analysis would yield the unit cell parameters, space group, and atomic coordinates for the molecule.

Table 4: Illustrative Parameters from X-ray Crystallographic Analysis (Hypothetical Data)

| Parameter | Description | Example Value (from a related aminopyridine complex) |

| Crystal System | The symmetry system of the crystal lattice. | Orthorhombic |

| Space Group | The symmetry group of the crystal structure. | Pcan |

| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes. | a = X Å, b = Y Å, c = Z Å |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes. | α = 90°, β = 90°, γ = 90° |

| C-N Bond Lengths | The distances between carbon and nitrogen atoms. | ~1.3-1.4 Å |

| C-I Bond Length | The distance between carbon and iodine atoms. | ~2.1 Å |

| Intermolecular Interactions | Types of non-covalent bonds observed. | Hydrogen Bonding, π-π stacking |

Computational and Theoretical Investigations of 5 Iodo 2 Methylpyridin 4 Amine

Quantum Chemical Calculations for Electronic and Geometric Characterization

Quantum chemical calculations are fundamental in characterizing the electronic and geometric properties of 5-Iodo-2-methylpyridin-4-amine. These theoretical methods offer a microscopic view of the molecule's structure and electronic landscape.

Density Functional Theory (DFT) for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a robust computational method used to determine the optimized geometry and energetics of molecules. For pyridine (B92270) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or LANL2DZ, are employed to predict molecular structures and energies. mdpi.combohrium.com The geometry optimization process seeks the lowest energy conformation of the molecule, providing data on bond lengths, bond angles, and dihedral angles. bohrium.com Frequency calculations are subsequently performed to confirm that the optimized structure corresponds to a true energy minimum, indicated by the absence of imaginary frequencies. mdpi.com These computational approaches are instrumental in understanding the structural parameters of halogenated pyridines.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the chemical reactivity of a molecule. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, indicates the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. mdpi.commdpi.com For pyridine derivatives, the HOMO and LUMO are typically of π and π* character, respectively. mdpi.com The distribution of these orbitals reveals likely sites for electrophilic and nucleophilic attack. FMO analysis helps in understanding the charge transfer within the molecule and its potential interactions. mdpi.com

Table 1: Frontier Molecular Orbital (FMO) Data for Related Pyridine Derivatives This table presents representative data for analogous compounds, illustrating the typical values obtained from FMO analysis.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 3-Bromo-2-hydroxypyridine | -7.467 | -0.682 | 6.785 | mdpi.com |

| 4-chloro-N-methylpyridine-2-carboxamide | -7.1572 | -1.9595 | 5.1977 | researchgate.net |

Note: The energy gap is calculated as E_LUMO - E_HOMO. A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule, highlighting electrophilic and nucleophilic regions. numberanalytics.com The MEP map uses a color scale, typically with red indicating electron-rich areas (negative potential) and blue indicating electron-poor areas (positive potential), while green represents neutral regions. numberanalytics.com This visualization is invaluable for predicting how a molecule will interact with other chemical species. numberanalytics.com For substituted pyridines, MEP analysis can identify the most likely sites for protonation and other electrophilic or nucleophilic attacks, based on the distribution of electrostatic potential. bohrium.com

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the stability of a molecule. researchgate.net It examines the interactions between filled and vacant orbitals, providing insights into intramolecular charge transfer and the strength of chemical bonds. For pyridine derivatives, NBO analysis can reveal the nature of intramolecular hydrogen bonding and the stabilization arising from electron delocalization between the pyridine ring and its substituents. scispace.com The magnitude of the stabilization energy calculated in NBO analysis quantifies the strength of these interactions. researchgate.net

Prediction of Spectroscopic Parameters

Computational methods, particularly DFT, are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation. bohrium.com Theoretical calculations can provide vibrational frequencies (FT-IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts. bohrium.comrsc.org Time-dependent DFT (TD-DFT) is often employed to simulate UV-Vis spectra. bohrium.com The agreement between calculated and experimental spectroscopic data serves to confirm the accuracy of the computed molecular structure and electronic properties. bohrium.com

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. By simulating reaction pathways, transition states, and activation energies, researchers can gain a deeper understanding of how these reactions proceed. DFT calculations are frequently used to model reaction mechanisms, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions, which are common for halogenated pyridines. mdpi.com For instance, modeling the mechanism of a Suzuki cross-coupling reaction would involve calculating the energies of reactants, intermediates, transition states, and products to map out the entire reaction coordinate. mdpi.com This information is critical for optimizing reaction conditions and designing new synthetic routes.

In Silico Interaction Models and Molecular Docking Studies with Biological Targets

Computational, or in silico, methods are pivotal in modern drug discovery, offering predictive insights into the interactions between small molecules and biological macromolecules. For the chemical compound this compound and its analogs, these techniques have been instrumental in elucidating potential therapeutic applications by modeling their binding affinities and interaction patterns with various protein targets. While direct molecular docking studies specifically for this compound are not extensively documented in the reviewed literature, research on closely related iodo-pyridine derivatives provides significant understanding of their potential biological activities.

A notable study focused on the computational analysis of 2-Fluoro-4-iodo-5-methylpyridine (2FIMP), a structural analog of the target compound, revealing its potential as a bioactive agent. bohrium.comresearchgate.net This research employed molecular docking simulations to investigate the binding interactions of 2FIMP with various protein targets. bohrium.comresearchgate.net Such studies are crucial for predicting the binding orientation of a ligand within a protein's active site and for estimating the strength of the interaction, often expressed as binding energy. The findings from the docking studies of 2FIMP indicated that the molecule exhibits favorable binding energies and forms stable complexes with the target proteins, suggesting its potential as a drug candidate. bohrium.com The use of software like AutoDock is common in these analyses, allowing for the exploration of various possible conformations of the ligand within the protein's binding pocket. bohrium.com

Furthermore, research into other pyridine derivatives highlights the general applicability of molecular docking to this class of compounds. For instance, studies on various pyridine and pyrimidine (B1678525) derivatives have utilized molecular docking to screen for potential inhibitors of enzymes like epidermal growth factor receptor (EGFR). nih.gov These computational models help in identifying key structural features and functional groups that are essential for biological activity.

In a broader context, the interaction of iodo-substituted aromatic compounds with biological targets has been a subject of interest. For example, research on 2,4-Dibromo-6-{[(5-iodo-3-methyl-2-pyridinyl)amino]methyl}benzenol involved molecular docking to simulate its binding to the E. coli FabI enzyme. This highlights the role of halogen atoms, including iodine, in potentially enhancing binding affinity and specificity to target enzymes.

While specific data tables for the molecular docking of this compound are not available due to the lack of direct studies in the search results, the table below conceptualizes how such data would be presented based on the studies of analogous compounds.

Table 1: Representative Data from Molecular Docking Studies of a Pyridine Analog

| Target Protein | Ligand | Binding Energy (kcal/mol) | Interacting Residues | Hydrogen Bond Interactions |

| Protein Kinase X | 2-Fluoro-4-iodo-5-methylpyridine | -8.5 | TYR23, LEU88, VAL34 | TYR23 (O-H...N), LEU88 (N-H...O) |

| Bacterial Enzyme Y | 2-Fluoro-4-iodo-5-methylpyridine | -7.9 | ILE15, SER45, PHE102 | SER45 (O-H...N) |

This table is a hypothetical representation based on typical data from molecular docking studies of similar compounds and does not represent actual experimental results for this compound.

The insights gained from these in silico models are invaluable for guiding the synthesis of new derivatives and for prioritizing compounds for further experimental testing. The presence of the iodine atom in this compound is of particular interest, as halogens can participate in halogen bonding, a type of non-covalent interaction that can significantly influence ligand-protein binding. diva-portal.org Future molecular docking studies on this compound would be beneficial to fully elucidate its therapeutic potential and to compare its interaction profile with other halogenated pyridines.

Applications in Medicinal Chemistry and Biological Sciences

Design and Synthesis of Derivatives for Biological Evaluation

The design and synthesis of novel compounds are fundamental to the discovery of new therapeutic agents. 5-Iodo-2-methylpyridin-4-amine serves as a key precursor in this process, allowing chemists to systematically modify its structure to enhance biological activity and selectivity.

The utility of this compound as a precursor is evident in its application in the development of inhibitors for critical biological targets. For instance, it has been utilized in the synthesis of checkpoint kinase 1 (CHK1) inhibitors. acs.org CHK1 is a crucial enzyme in the DNA damage response pathway, and its inhibition is a promising strategy in cancer therapy. google.com The synthesis of these inhibitors often involves leveraging the reactivity of the iodo-substituent for cross-coupling reactions to build more complex and potent molecules. acs.org

Furthermore, the pyridine (B92270) scaffold is a common feature in many biologically active compounds, and derivatives of this compound are explored for a range of therapeutic areas. mdpi.comnih.gov The ability to readily create a library of derivatives from this starting material accelerates the drug discovery process by providing a diverse set of compounds for biological screening. nih.govacs.org

| Precursor Class | Derivative Type | Biological Target/Application |

|---|---|---|

| Iodo-substituted Pyridines | Pyridine-based Kinase Inhibitors | Checkpoint Kinase 1 (CHK1) |

| Aminopyridines | Substituted Pyridinamines | Antitumor Agents |

| Halogenated Pyridines | Pyridine Analogs | Antimicrobial Agents |

The pyridine nucleus is a privileged scaffold in medicinal chemistry, and the modification of this compound has led to the synthesis of various bioactive analogs. mdpi.comnih.gov For example, derivatives of similar pyridine compounds have shown potential as antimicrobial and anticancer agents. chemimpex.com The synthesis often involves reactions that functionalize the amino group or replace the iodine atom, leading to a diverse range of structures for biological evaluation. mdpi.com

The synthesis of these analogs is a critical step in understanding how structural changes impact biological activity. Researchers can systematically alter different parts of the molecule to probe interactions with biological targets and optimize for desired therapeutic effects. nih.govacs.org

Precursor in Pharmaceutical Development and Drug Discovery

Investigation of Molecular Interactions with Biological Systems

Understanding how a molecule interacts with biological systems at a molecular level is crucial for drug development. This involves studying its effects on enzymes, receptors, and ion channels.

Derivatives of aminopyridines are known to interact with a variety of enzymes and receptors. chemimpex.com For instance, research on related compounds has demonstrated their ability to modulate the activity of kinases like CHK1. acs.org The pyridine nitrogen and the amino group can form key hydrogen bonds within the active site of these enzymes, contributing to their inhibitory activity.

In the context of receptors, aminopyridine derivatives have been investigated for their effects on serotonin (B10506) receptors, such as the 5-HT2A and 5-HT2C subtypes. nih.gov The interaction with these receptors is important for understanding the neurological effects of these compounds. The specific substitution pattern on the pyridine ring plays a crucial role in determining the affinity and selectivity for different receptor subtypes.

Aminopyridine compounds have been studied for their ability to modulate the activity of ion channels. While direct studies on this compound are limited, related aminopyridines are known to act as potassium channel blockers. This activity can have significant physiological effects, particularly in the nervous system. The development of antagonists for P2X3 receptors, a type of ligand-gated ion channel, has also involved pyrimidine-based structures, highlighting the potential for related pyridine scaffolds in this area. nih.gov

Enzyme and Receptor Modulation Studies

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds in drug discovery. These studies involve synthesizing a series of related compounds and evaluating how changes in their chemical structure affect their biological activity.

For derivatives of this compound, SAR studies have been crucial in the development of potent and selective inhibitors. In the context of CHK1 inhibitors, for example, SAR studies have shown that modifications at the 5-position of the pyridine ring, where the iodine atom is located, can significantly impact potency and selectivity. acs.org By replacing the iodine with different chemical groups, researchers can fine-tune the compound's properties to achieve the desired biological profile. acs.org

Assessment of Drug-Likeness Parameters

The evaluation of drug-likeness is a critical step in the early stages of drug discovery, helping to predict the potential for a compound to be developed into an orally administered drug. This assessment is often guided by a set of empirically derived rules, most notably Lipinski's Rule of Five. The analysis of this compound against these parameters provides insight into its potential as a viable drug candidate.

The fundamental physicochemical properties of this compound have been determined through computational analysis. Its molecular formula is C6H7IN2, and it has a molecular weight of approximately 234.04 g/mol . bldpharm.comfishersci.caarctomsci.com The structure of the compound features a primary amine group (-NH2) and a pyridine ring, which are key determinants of its hydrogen bonding capacity.

A critical parameter in drug-likeness is the octanol-water partition coefficient (logP), which indicates the lipophilicity of a compound. For this compound, a predicted XLogP3 value of 1.5 has been reported. a2bchem.com This value suggests a balanced solubility between lipid and aqueous environments, a favorable characteristic for drug absorption.

The hydrogen bonding potential of a molecule is another crucial factor influencing its pharmacokinetic profile. Based on its chemical structure, this compound is calculated to have one hydrogen bond donor and two hydrogen bond acceptors. a2bchem.com The primary amine group acts as a hydrogen bond donor, while the nitrogen atom in the pyridine ring and the nitrogen of the amine group can both act as hydrogen bond acceptors.

These parameters are summarized in the table below and evaluated against Lipinski's Rule of Five.

Table 1: Drug-Likeness Parameters of this compound

| Parameter | Value | Lipinski's Rule of Five Guideline | Compliance |

| Molecular Weight | 234.04 g/mol bldpharm.comfishersci.caarctomsci.com | ≤ 500 g/mol | Yes |

| logP (XLogP3) | 1.5 a2bchem.com | ≤ 5 | Yes |

| Hydrogen Bond Donors | 1 a2bchem.com | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 a2bchem.com | ≤ 10 | Yes |

The data clearly indicates that this compound adheres to all the criteria set forth by Lipinski's Rule of Five. Its molecular weight is well below the 500 g/mol threshold, its predicted logP value is within the acceptable range, and it has a low number of hydrogen bond donors and acceptors. This compliance suggests that the compound possesses a favorable profile for oral bioavailability and is unlikely to have major issues with absorption and distribution, making it a promising scaffold for further investigation in medicinal chemistry.

Advanced Applications in Chemical and Material Sciences

Utilization in the Synthesis of Specialty Chemicals

5-Iodo-2-methylpyridin-4-amine is a key building block in synthetic organic chemistry, primarily used to create intricate, high-value specialty chemicals. cymitquimica.comcymitquimica.com Its utility stems from the high reactivity of the carbon-iodine bond on the pyridine (B92270) ring. This bond is particularly susceptible to participating in a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions.

Detailed research findings indicate that iodo-substituted pyridines are excellent substrates for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These methods are fundamental in modern organic synthesis for constructing complex molecular frameworks from simpler precursors. The presence of the iodine atom allows for the strategic introduction of diverse substituents—including aryl, alkyl, and alkynyl groups—at a specific position on the pyridine core. The amine and methyl groups on the ring also influence the electronic properties and reactivity of the molecule, and the amine itself serves as a nucleophilic site for further derivatization, making the compound a versatile intermediate for multi-step syntheses. It is frequently listed by chemical suppliers as a "chemical reaction reagent" for these purposes. google.com

Role in Novel Material Development and Functional Polymers

In the field of material science, this compound serves as a monomer or precursor for the development of novel functional materials and polymers. cymitquimica.comcymitquimica.com The ability to incorporate this pyridine-based unit into larger macromolecular structures is crucial for designing materials with specific, pre-defined properties.

The synthesis of functional polymers often relies on the polymerization of monomers containing specific functional groups. By leveraging the reactivity of the iodo-group in coupling reactions, this compound can be integrated into polymer backbones or side chains. The resulting polymers can exhibit unique characteristics conferred by the pyridine moiety, such as:

Thermal Stability: The rigid, aromatic nature of the pyridine ring can enhance the thermal resistance of the polymer.

Conductive Properties: Pyridine-containing polymers can be designed to have specific electronic properties, making them suitable for applications in organic electronics.

Coordinating Ability: The nitrogen atom of the pyridine ring can coordinate with metal ions, allowing for the creation of metallopolymers or materials with catalytic or sensory capabilities.

Its classification as a material science building block underscores its importance in creating the next generation of advanced materials. myskinrecipes.commyskinrecipes.com

Application as Reagents in Advanced Analytical Methods

Beyond synthesis, this compound has applications in the realm of analytical chemistry. It is categorized as a reagent suitable for use in analytical and reference applications, such as chromatography and spectroscopy. myskinrecipes.com

In this context, the compound can be used in several ways:

Reference Standard: Due to its stable, solid nature and high purity, it can be used as a certified reference material or standard in chromatographic techniques like HPLC to identify or quantify other related compounds. myskinrecipes.com

Derivatizing Agent: The primary amine group can react with specific analytes to form derivatives that are more easily detected or separated by methods like gas chromatography (GC) or liquid chromatography (LC). This process enhances the sensitivity and selectivity of an analytical procedure.

Spectroscopic Analysis: The compound's well-defined structure makes it useful in developing and calibrating spectroscopic methods.

Involvement in Agrochemical Research and Development

The development of new agrochemicals, such as herbicides and pesticides, frequently involves the synthesis and screening of novel heterocyclic compounds. Primary amines and pyridine derivatives are fundamental scaffolds in this area of research. cymitquimica.com this compound serves as a valuable intermediate in the synthesis of potential new agrochemical agents. cymitquimica.com

Researchers utilize this compound as a starting point to generate libraries of related molecules. By modifying the structure—for example, by replacing the iodine atom via cross-coupling reactions or by functionalizing the amine group—scientists can systematically alter the molecule's properties to optimize its biological activity against specific agricultural pests or weeds. The core aminopyridine structure is a well-known pharmacophore in biologically active molecules, and this compound provides a convenient and adaptable platform for exploring new chemical space in the search for more effective and environmentally benign crop protection solutions.

Future Research Directions and Emerging Trends

Development of Sustainable and Green Synthetic Methodologies

The chemical industry is increasingly focusing on environmentally friendly production methods, and the synthesis of pyridine (B92270) derivatives is no exception. researchgate.netnih.gov Future research will likely prioritize the development of sustainable and green synthetic routes for 5-Iodo-2-methylpyridin-4-amine. This involves exploring techniques that reduce waste, use less hazardous substances, and are more energy-efficient. numberanalytics.com

Key areas of development include:

Microwave-assisted synthesis: This technique can significantly shorten reaction times and improve product yields compared to conventional heating methods. nih.govacs.org

One-pot multicomponent reactions: These reactions combine multiple steps into a single procedure, reducing the need for intermediate purification and minimizing solvent usage. researchgate.netnih.gov

Green catalysts and solvents: Research is ongoing to find environmentally benign catalysts and solvents, such as water or bio-based solvents, to replace traditional, more hazardous ones. researchgate.netnih.gov

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods. numberanalytics.com

These green chemistry approaches aim to make the production of this compound and its derivatives more economical and sustainable. researchgate.netnih.gov

Targeted Derivatization for Enhanced Specificity and Potency in Bioactive Compounds

The pyridine scaffold is a common feature in many biologically active compounds, including pharmaceuticals and agrochemicals. nih.govnumberanalytics.com The presence of the iodine atom in this compound provides a reactive site for further chemical modifications, a process known as derivatization. chemimpex.com This allows for the creation of a library of new compounds with potentially enhanced biological activity.

Future research will focus on the targeted derivatization of this compound to develop new bioactive molecules with improved specificity and potency. This involves systematically altering the structure of the parent compound and evaluating the effects of these changes on its biological activity. For example, the amine group can be modified to create new functionalities that can interact with specific biological targets.

This targeted approach is crucial in drug discovery for developing new treatments for a range of diseases, including cancer and inflammatory conditions. nih.govrsc.org In agrochemistry, it can lead to the development of more effective and selective pesticides and herbicides. chemimpex.comacs.org

Integration of Artificial Intelligence and Machine Learning in Pyridine Compound Design and Discovery

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and material science. springernature.com These computational tools can analyze vast amounts of data to identify patterns and make predictions about the properties of new molecules, significantly accelerating the design and discovery process.

In the context of this compound, AI and ML can be used to:

Predict physicochemical properties: Algorithms can forecast properties like solubility and reactivity for virtual derivatives, helping to prioritize which compounds to synthesize. auctoresonline.org

Design novel compounds: Generative models can propose new molecular structures with desired properties, expanding the chemical space for exploration.

Predict biological activity: Machine learning models can be trained to predict the potential bioactivity of new pyridine derivatives against specific targets. nih.govchemrxiv.org

Optimize synthetic routes: AI can help in designing more efficient and sustainable synthetic pathways.

The integration of AI and ML is expected to streamline the research and development process, reducing the time and cost associated with bringing new pyridine-based compounds to market. ucl.ac.uk

Exploration of Novel Catalytic and Material Science Applications

The unique electronic and structural properties of this compound make it a promising candidate for applications beyond the life sciences. chemimpex.com The iodine atom, for instance, can participate in various chemical reactions, making the compound a useful building block in organic synthesis and a potential component in new catalysts.

Future research is expected to explore novel applications in:

Catalysis: The pyridine nitrogen and the iodine atom can coordinate with metal centers, making it a potential ligand for creating new catalysts for organic reactions. Iodopyridines have been shown to be effective in palladium-catalyzed cross-coupling reactions, which are widely used in the synthesis of complex organic molecules. nih.gov

Material Science: The ability of this compound to form stable structures and interact with other molecules makes it a candidate for the development of new materials. chemimpex.com Pyridine-based polymers are being investigated for applications such as the removal of pollutants from water. acs.org The compound could also be used in the creation of functional materials with specific electronic or optical properties. researchgate.net

The exploration of these new frontiers could unlock the full potential of this compound and its derivatives in a wide range of technological applications.

Q & A

Q. What are the established synthetic routes for 5-Iodo-2-methylpyridin-4-amine, and how can purity be verified?

The synthesis of pyridin-4-amine derivatives typically involves nucleophilic substitution or condensation reactions. For example, iodine introduction may occur via halogen exchange using precursors like 5-bromo-2-methylpyridin-4-amine under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent system such as DME:H₂O (10:1) at elevated temperatures (150°C) . Post-synthesis, characterization should include:

- Elemental analysis to confirm molecular composition.

- ¹H/¹³C NMR to verify substitution patterns (e.g., δ 2.3 ppm for methyl groups, δ 7.5–8.5 ppm for pyridine protons) .

- Mass spectrometry to validate molecular weight (e.g., EI-MS base peaks corresponding to fragmentation patterns) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Key methods include:

- Infrared (IR) spectroscopy to identify functional groups (e.g., C=N stretches at ~1574 cm⁻¹, NH₂ bends at ~3300 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR) to resolve electronic environments (e.g., coupling constants for iodine’s anisotropic effects on neighboring protons) .

- High-Resolution Mass Spectrometry (HRMS) for exact mass determination (e.g., [M+H]+ ion matching theoretical values within 3 ppm error) .

Advanced Research Questions

Q. How can Quantitative Structure-Activity Relationship (QSAR) models guide the optimization of this compound for biological applications?

QSAR studies require parameterization of electronic (e.g., Hammett σ constants), steric (e.g., molar refractivity, SMR), and lipophilic (Log P) properties. For pyridin-amine derivatives, MOE software-derived models have shown that Log P and SMR significantly correlate with antibacterial activity . For example:

- Log P optimization : Target values between 1.5–2.5 to balance membrane permeability and solubility.

- Steric effects : Bulky substituents at the 5-position may hinder bacterial target binding .

Q. What experimental design strategies are recommended for optimizing reaction yields in the synthesis of this compound?

Use factorial design to evaluate variables (e.g., temperature, catalyst loading, solvent ratio). For instance:

Q. How can computational tools predict the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and dynamics simulations (e.g., GROMACS) can model interactions with bacterial enzymes (e.g., dihydrofolate reductase). Key steps:

Q. How should researchers address contradictory data in structure-activity studies of pyridin-4-amine derivatives?

Contradictions often arise from variable assay conditions or parameter collinearity. Mitigation strategies:

- Multivariate regression : Isolate individual parameter contributions (e.g., partial least squares regression) .

- Cross-validation : Use leave-one-out (LOO) or k-fold methods to assess model robustness .

- Experimental replication : Standardize bioassay protocols (e.g., MIC testing in triplicate under controlled pH/temperature) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.